4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
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Overview
Description
4-(fluoromethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a bicyclic compound characterized by a fluoromethyl group and an oxabicyclohexane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the following steps:
Formation of the Oxabicyclohexane Ring: This can be achieved through a [2+2] cycloaddition reaction, where an appropriate diene and dienophile are reacted under photochemical conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents such as fluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield and purity. This includes the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can form strong interactions with biological macromolecules, influencing their function and activity. The oxabicyclohexane ring provides structural rigidity, enhancing the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid
- Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid 1-Methyl Ester
Uniqueness
4-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2613381-88-5 |
---|---|
Molecular Formula |
C7H9FO3 |
Molecular Weight |
160.1 |
Purity |
95 |
Origin of Product |
United States |
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